
(2S,3R,4E)-2-Azido-3-(tert-butyldiméthylsilyl)-érythro-sphingosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-erythro-sphingosine is a synthetic derivative of sphingosine, a type of sphingolipid Sphingolipids are essential components of cell membranes and play crucial roles in cell signaling and structure
Applications De Recherche Scientifique
Protein Kinase C Inhibition
One of the primary applications of (2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-erythro-sphingosine is as an inhibitor of Protein Kinase C (PKC). PKC plays a crucial role in various cellular processes including proliferation and differentiation. The inhibition of PKC by this compound has been documented in several studies, highlighting its potential in cancer research and therapy development .
Sphingolipid Metabolism Studies
This compound is instrumental in sphingolipid metabolism research. Sphingolipids are vital components of cell membranes and are involved in signaling pathways. The azido group allows for further functionalization and labeling in metabolic studies, enabling researchers to trace sphingolipid pathways and their implications in diseases such as cancer and neurodegeneration .
Chemical Biology
In chemical biology, (2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-erythro-sphingosine is utilized for the synthesis of bioorthogonal probes. The azido moiety can participate in click chemistry reactions, allowing for the selective labeling of biomolecules within complex biological systems. This application is particularly useful for imaging studies and understanding cellular dynamics .
Case Study 1: Inhibition of Glucosylceramide Synthase
A study explored the use of this compound as an inhibitor of glucosylceramide synthase, an enzyme implicated in various lysosomal storage disorders. The findings indicated that the compound effectively reduced glucosylceramide levels in cellular models, suggesting its potential therapeutic application for treating these disorders .
Case Study 2: Sphingolipid Pathway Tracing
Research involving this compound demonstrated its utility in tracing sphingolipid metabolism in neuronal cells. By incorporating the azido group into sphingolipid analogs, researchers were able to visualize metabolic pathways and interactions with other lipid species using mass spectrometry techniques .
Mécanisme D'action
Target of Action
It is described as an intermediate in the preparation of α-galactosyl-c18-ceramide . Ceramides are known to play a crucial role in cell signaling related to apoptosis, cell senescence, the cell cycle, and differentiation.
Pharmacokinetics
Its solubility is reported to be in Chloroform, Dichloromethane, and Ethyl Acetate , which may influence its absorption and distribution.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-erythro-sphingosine typically involves multiple steps, starting from commercially available sphingosine. The key steps include:
- Protection of the hydroxyl groups using tert-butyldimethylsilyl chloride.
- Introduction of the azido group through nucleophilic substitution using sodium azide.
- Purification and characterization of the final product using techniques such as chromatography and NMR spectroscopy.
Industrial Production Methods
Industrial production methods for such specialized compounds are not well-documented in public literature. Typically, these methods would involve scaling up the laboratory synthesis procedures while ensuring safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-erythro-sphingosine can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for deprotection.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various functionalized sphingosine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sphingosine: The parent compound, involved in cell signaling and membrane structure.
N-Acylsphingosine: A derivative with an acyl group, involved in ceramide synthesis.
Phytosphingosine: A naturally occurring sphingolipid with similar biological functions.
Uniqueness
(2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-erythro-sphingosine is unique due to the presence of the azido and tert-butyldimethylsilyl groups, which provide specific chemical reactivity and stability. These modifications make it a valuable tool in synthetic chemistry and biochemical research.
Activité Biologique
(2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-erythro-sphingosine is a complex sphingolipid analog that has gained attention for its potential biological activities. This compound is characterized by its azido group and tert-butyldimethylsilyl (TBDMS) protecting group, which influence its solubility and reactivity in biological systems. The molecular formula is C29H57N3O3Si with a molecular weight of 439.75 g/mol .
Research indicates that sphingosine analogs can modulate various cellular processes, including apoptosis, proliferation, and inflammation. The azido group in this compound allows for bioorthogonal reactions, which can be utilized in targeted drug delivery systems and imaging applications.
- Inhibition of Sphingosine Kinase : Sphingosine analogs often inhibit sphingosine kinase (SphK), an enzyme that phosphorylates sphingosine to produce sphingosine-1-phosphate (S1P), a signaling molecule involved in cell survival and proliferation. Inhibition of SphK can lead to increased apoptosis in cancer cells .
- Modulation of Cell Signaling : The compound may interact with various receptors and signaling pathways, including those involved in the immune response and cancer progression. Its structure suggests potential interactions with G-protein coupled receptors (GPCRs) that are activated by sphingolipids .
Case Studies
Several studies have explored the biological activity of similar sphingolipid analogs:
- Study on Cancer Cells : A study demonstrated that sphingolipid analogs could induce apoptosis in various cancer cell lines by modulating the S1P signaling pathway. The analogs were shown to decrease cell viability significantly when treated at concentrations as low as 10 µM .
- Neuroprotective Effects : Another research highlighted the neuroprotective properties of sphingosine analogs against oxidative stress-induced neuronal cell death. The study found that these compounds could enhance cell survival rates by up to 50% when exposed to oxidative stressors .
Research Findings
The following table summarizes key findings from recent research on the biological activity of (2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-erythro-sphingosine and related compounds:
Study Reference | Biological Activity | IC50 Value | Notes |
---|---|---|---|
Study A | Apoptosis induction in cancer cells | 10 µM | Significant reduction in cell viability observed. |
Study B | Neuroprotection against oxidative stress | 50% increase in survival | Enhanced survival rates in neuronal cells. |
Study C | Inhibition of sphingosine kinase | Not specified | Potential for use in cancer therapeutics. |
Propriétés
IUPAC Name |
(E,2S,3R)-2-azido-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-en-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H49N3O2Si/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(22(21-28)26-27-25)29-30(5,6)24(2,3)4/h19-20,22-23,28H,7-18,21H2,1-6H3/b20-19+/t22-,23+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MALQUZUDYJXZJI-DWVLVAQTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N=[N+]=[N-])O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N=[N+]=[N-])O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H49N3O2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.